molecular formula C23H23N7O B560189 VX-984 CAS No. 1476074-39-1

VX-984

Cat. No.: B560189
CAS No.: 1476074-39-1
M. Wt: 415.5 g/mol
InChI Key: PEACIOGDEQRHFA-KIYKJNLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VX-984 (M9831) is a deuterated, orally bioavailable, and selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs) . Developed by Vertex Pharmaceuticals and licensed to Merck KGaA in 2017, this compound has demonstrated radiosensitizing and chemosensitizing properties in preclinical models, particularly in glioblastoma (GBM) and non-small cell lung cancer (NSCLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M9831 involves the incorporation of stable heavy isotopes such as deuterium into the drug molecule. . The specific synthetic routes and reaction conditions for M9831 are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of M9831 typically involves large-scale synthesis using advanced chemical engineering techniques. The compound is produced in various quantities, ranging from milligrams to grams, depending on the research requirements .

Chemical Reactions Analysis

Deuteration as a Metabolic Stabilization Strategy

VX-984 incorporates deuterium at specific positions on its pyrimidine ring to mitigate oxidative metabolism by the enzyme aldehyde oxidase. This strategic substitution slows the rate of hydrogen abstraction at vulnerable sites, thereby reducing metabolic degradation and prolonging systemic exposure .

Key Reaction:

  • Deuterium-Hydrogen Exchange :
    • Target Position : Methoxy groups on the pyrimidine ring.
    • Mechanism : Replacing hydrogen with deuterium at metabolically labile positions decreases the rate of oxidative cleavage by aldehyde oxidase. This "kinetic isotope effect" stabilizes the compound against rapid enzymatic degradation .

Impact on Pharmacokinetics and Efficacy

Studies comparing deuterated and non-deuterated analogs demonstrate enhanced metabolic stability for this compound:

ParameterNon-Deuterated AnalogThis compound (Deuterated)
Metabolic Half-Life Short (Rapid clearance)Prolonged
Enzyme Inhibition High susceptibility to aldehyde oxidaseReduced susceptibility
Therapeutic Dose Frequent dosingReduced frequency

This deuteration strategy allowed Vertex Pharmaceuticals to advance this compound into clinical trials, where it showed improved pharmacokinetics without compromising DNA-PK inhibitory activity .

Synthetic Considerations and Reaction Specificity

The synthesis of this compound required precise control to avoid deuterium scrambling during manufacturing:

  • Challenges :
    • Radical Reactions : Certain synthetic steps risked redistributing deuterium across the molecule due to radical intermediates .
    • Reagent Compatibility : Reactions involving deuterated precursors necessitated optimization to maintain regioselectivity and prevent isotopic dilution .
  • Solutions :
    • Stable Isotopic Labeling : Use of deuterated starting materials under controlled conditions to ensure positional specificity.
    • Analytical Validation : Rigorous mass spectrometry and NMR confirmed deuterium retention at target sites .

Research Findings

  • Preclinical Studies :
    • This compound inhibited DNA-PK with an IC₅₀ of <100 nM and enhanced radiosensitivity in glioblastoma models by impairing non-homologous end joining (NHEJ) .
    • In orthotopic brain tumor xenografts, this compound crossed the blood-brain tumor barrier and potentiated radiation-induced DNA damage .
  • Mechanistic Insights :
    • Compensatory Repair Pathways : this compound increased reliance on error-prone alternative repair mechanisms (e.g., microhomology-mediated end joining) in cancer cells, exacerbating genomic instability .

Clinical Relevance

This compound’s deuteration-driven stability and DNA-PK inhibition position it as a promising candidate for combination therapies with radiation or DNA-damaging agents. Ongoing Phase I trials aim to validate its safety and synergistic effects in oncology .

By leveraging deuteration chemistry, this compound exemplifies how strategic molecular modifications can overcome pharmacokinetic limitations while retaining therapeutic potency .

Comparison with Similar Compounds

Key Features of VX-984 :

  • Mechanism : Inhibits DNA-PKcs autophosphorylation, blocking NHEJ and increasing unresolved DSBs .
  • Deuterium Incorporation : Designed to resist metabolism by aldehyde oxidase (AO) at a pyrimidine ring, improving pharmacokinetic (PK) stability .
  • Blood-Brain Barrier (BBB) Penetration : Unique among DNA-PK inhibitors, enabling activity in brain tumors .
  • Selectivity for Transformed Cells: Preferentially sensitizes malignant cells over normal cells in vitro and in vivo .

Clinical Progress :

  • Completed a phase I trial (NCT02644278) in combination with pegylated liposomal doxorubicin for advanced solid tumors .
  • No updated clinical data since 2019, though preclinical studies remain active .

Comparison with Similar DNA-PK Inhibitors

Mechanism and Selectivity

Compound Target Selectivity Key Mechanism Insights References
This compound DNA-PKcs High selectivity; inhibits NHEJ, promotes HR/mNHEJ Preferentially affects transformed cells; BBB penetration
M3814 (Peposertib) DNA-PKcs Broad-spectrum inhibition Suppresses NHEJ in multiple cancers; no BBB penetration
AZD7648 DNA-PKcs Potent inhibitor; preclinical focus Enhances efficacy of PARP inhibitors and chemotherapy
NU7441 DNA-PKcs Tool compound; limited clinical use Used primarily in research settings

Key Insights :

  • This compound uniquely combines BBB penetration and deuterium-enhanced metabolic stability , making it suitable for CNS malignancies .
  • M3814 has broader clinical applications but lacks BBB penetration .
  • AZD7648 and NU7441 are earlier-stage inhibitors with less clinical validation .

Preclinical and Clinical Efficacy

Table 1: Preclinical Data

Compound Cancer Model Key Findings References
This compound GBM (U251, NSC11) Enhanced radiosensitivity; prolonged survival in xenografts
M3814 NSCLC, HNSCC Synergy with radiotherapy; tumor regression in mice
AZD7648 BRCA-deficient tumors Enhanced PARP inhibitor efficacy

Table 2: Clinical Progress

Compound Phase Combination Therapy Key Outcomes References
This compound Phase I Pegylated liposomal doxorubicin Tolerability established; no recent updates
M3814 Phase I Radiotherapy, chemotherapy Manageable toxicity (fatigue, nausea)
AZD7648 Phase I Monotherapy, combinations No dose-limiting toxicity reported

Advantages and Limitations of this compound

Advantages :

BBB Penetration : Critical for treating brain tumors like GBM .

Deuterium Design : Mitigates AO metabolism, enhancing drug exposure .

Selective Radiosensitization: Spares normal cells, reducing off-target toxicity .

Limitations :

Limited Clinical Updates: No published data post-2019 .

Niche Application : Primarily studied in GBM and NSCLC, unlike broader-spectrum inhibitors like M3814 .

Biological Activity

VX-984 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), primarily involved in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has garnered significant attention for its potential therapeutic applications, particularly in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment.

This compound inhibits DNA-PKcs, a critical component of the NHEJ pathway, which is responsible for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, this compound leads to an accumulation of unrepaired DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics. This mechanism has been demonstrated across various studies, highlighting its potential in oncological therapies.

Key Findings from Research Studies

  • Inhibition of NHEJ : this compound has shown a dose-dependent reduction in class switch recombination (CSR) efficiency, indicating its potent inhibition of NHEJ. This was evidenced by increased DSBs and a compensatory activation of alternative repair pathways like homologous recombination (HR) in transformed cells .
  • Enhancement of Radiosensitivity : In studies involving glioblastoma multiforme (GBM) cell lines, this compound significantly enhanced radiosensitivity. The compound inhibited radiation-induced phosphorylation of DNA-PKcs and reduced the repair of radiation-induced DSBs, as measured by γH2AX expression and comet assays. In vivo studies indicated that this compound could cross the blood-brain barrier and improve survival rates when combined with radiation therapy .
  • Synergistic Effects with Chemotherapy : The combination of this compound with doxorubicin has been shown to enhance cytotoxic effects in various cancer cell lines. Preclinical models demonstrated that this compound increased DNA damage markers and reduced DSB repair efficiency, leading to improved outcomes in xenograft models .

Table 1: Summary of Biological Activities and Effects of this compound

Study FocusFindings
NHEJ InhibitionDose-dependent reduction in CSR efficiency; increased DSBs; activation of HR pathways .
Radiosensitivity EnhancementEnhanced radiosensitivity in GBM cells; reduced DNA-PKcs phosphorylation; improved survival in mice .
Chemotherapy SynergyIncreased efficacy of doxorubicin; strong synergy observed in multiple cancer cell lines .

Table 2: Clinical Trials Involving this compound

Trial IDPhaseCombination TherapyTarget Cancer TypeStatus
NCT02644278Phase IThis compound + Pegylated Liposomal Doxorubicin (PLD)Solid TumorsOngoing
NCT02712562Phase I/IIThis compound + Radiation TherapyGlioblastomaOngoing

Case Studies

  • Case Study on GBM Treatment :
    • Objective : Evaluate the effect of this compound on radiosensitivity in GBM.
    • Method : U251 and NSC11 cell lines were treated with this compound followed by radiation exposure.
    • Results : Significant enhancement in radiosensitivity was observed, correlating with decreased DNA-PKcs activity and increased γH2AX foci post-radiation. Mice treated with both this compound and radiation showed improved survival compared to controls .
  • Combination with Doxorubicin :
    • Objective : Assess the efficacy of this compound combined with doxorubicin.
    • Method : Various breast cancer cell lines were treated with doxorubicin alone or in combination with this compound.
    • Results : The combination resulted in enhanced cytotoxicity and increased markers of DNA damage, supporting the use of this compound as a viable adjunct therapy for enhancing doxorubicin effectiveness .

Q & A

Basic Research Questions

Q. What is the molecular target of VX-984, and how does its inhibition affect DNA repair mechanisms in cancer cells?

this compound selectively inhibits DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs). By blocking DNA-PK, this compound prevents NHEJ-mediated repair, leading to the accumulation of DSBs and enhanced cytotoxicity in cancer cells when combined with DSB-inducing agents like ionizing radiation or chemotherapeutics . Researchers validate this mechanism using γ-H2AX immunofluorescence (a DSB marker) and Western blotting for phosphorylated DNA-PK substrates (e.g., pKAP1) to confirm repair inhibition .

Q. How do researchers assess this compound’s selectivity for DNA-PK in kinase profiling assays?

Selectivity is tested through in vitro kinase inhibition panels comparing this compound’s IC50 values against DNA-PK with those of other kinases (e.g., PI3K, mTOR). For example, studies show this compound exhibits >100-fold selectivity for DNA-PK over related kinases, ensuring minimal off-target effects. Researchers use recombinant kinase assays and cellular models (e.g., siRNA knockdown) to confirm target specificity .

Q. What in vitro models and experimental designs are used to evaluate this compound’s efficacy?

Common models include glioblastoma (U251) and non-small cell lung cancer (NSCLC) cell lines. Experiments often use CFSE-based proliferation assays to quantify dose-dependent effects:

  • Example design : Cells treated with 0.2–0.8 µM this compound show a concentration-dependent reduction in IgG1+ cells (e.g., 35.5% at 0.8 µM vs. 47.5% in controls, p=0.037) .
  • Data analysis includes flow cytometry for DSB markers (γ-H2AX) and clonogenic survival assays to measure radiosensitization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s cytotoxicity between transformed and normal cells?

Transformed cells often exhibit higher baseline genomic instability, making them more reliant on DNA-PK for survival. To validate this, studies compare this compound’s effects in primary tumor explants (e.g., ovarian cancer) versus normal fibroblasts. For instance, this compound shows preferential synergy with doxorubicin in tumor cells (Bliss synergy score ≤23%) but minimal toxicity in normal cells, likely due to differential repair capacity .

Q. What methodologies optimize this compound’s pharmacokinetics for blood-brain barrier (BBB) penetration in glioblastoma models?

  • Deuterium substitution : this compound’s pyrimidine ring incorporates deuterium to reduce aldehyde oxidase (AO)-mediated metabolism, improving plasma stability and BBB permeability .
  • In vivo validation : Orthotopic glioblastoma xenografts in mice are treated with this compound (oral administration), followed by LC-MS to measure brain tissue concentrations and confirm target engagement via DNA-PK phosphorylation inhibition .

Q. How is synergistic activity between this compound and DNA-damaging agents quantified in preclinical studies?

Synergy is assessed using:

  • Bliss independence models : Scores ≤23% indicate strong synergy (e.g., this compound + pegylated liposomal doxorubicin in ovarian cancer xenografts) .
  • Pharmacodynamic biomarkers : Gamma-H2AX foci counts and pKAP1 levels are quantified via immunofluorescence to correlate DSB accumulation with treatment efficacy .

Q. What experimental approaches evaluate the impact of deuterium substitution on this compound’s metabolic stability?

  • Comparative metabolic assays : Incubate this compound and non-deuterated analogs with human liver microsomes, measuring AO-mediated degradation rates via HPLC or LC-MS .
  • Isotope tracing : Deuterium retention is tracked in plasma and tumor tissues using mass spectrometry to confirm metabolic stability improvements .

Properties

IUPAC Name

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEACIOGDEQRHFA-KIYKJNLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476074-39-1
Record name VX-984
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX-984
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VX-984
Reactant of Route 2
Reactant of Route 2
VX-984
Reactant of Route 3
Reactant of Route 3
VX-984
Reactant of Route 4
Reactant of Route 4
VX-984
Reactant of Route 5
Reactant of Route 5
VX-984
Reactant of Route 6
Reactant of Route 6
VX-984

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.